

Application Notes and Protocols for Recainam in Cellular Electrophysiology

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Compound of Interest

Compound Name: Recainam

Cat. No.: B1212388

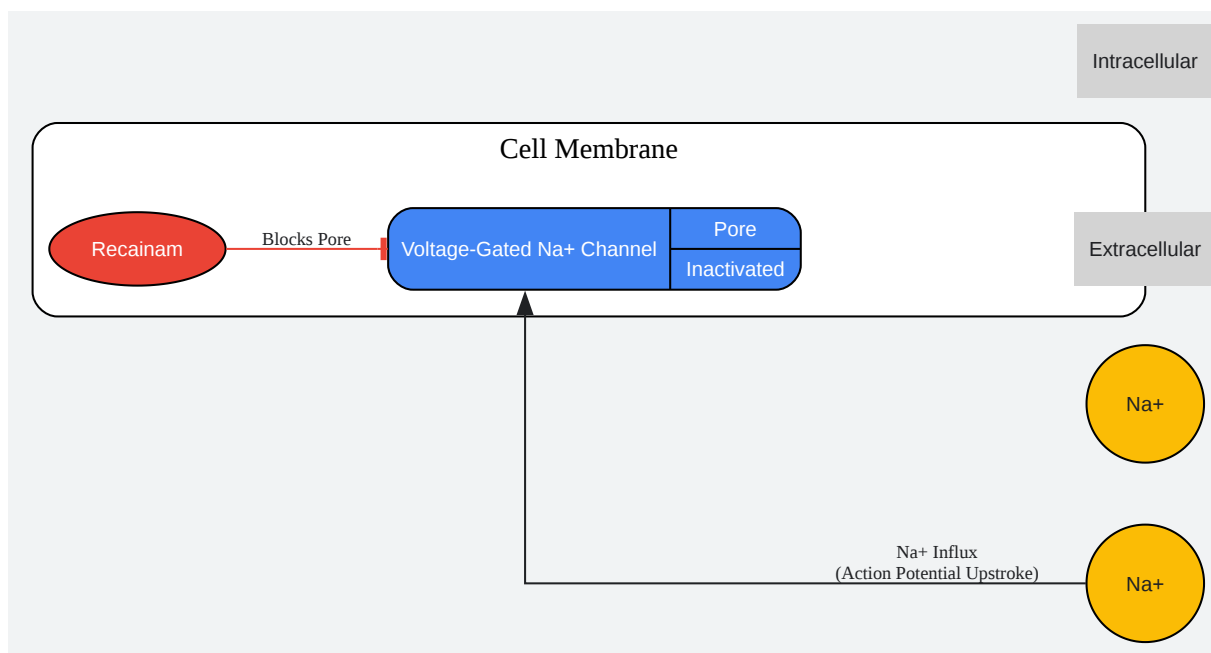
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Recainam** is a potent Class I antiarrhythmic agent, primarily classified as a sodium channel blocker.^{[1][2]} Its application in cellular electrophysiology, particularly using the patch-clamp technique, is crucial for understanding its mechanism of action, potency, and state-dependent effects on ion channels. These notes provide detailed protocols and data for researchers investigating the electrophysiological properties of **Recainam**. The patch-clamp technique is a versatile laboratory method used to study ionic currents in individual isolated cells by sealing a micropipette to the cell membrane.^{[3][4][5]} This allows for the precise control of the cell's membrane potential (voltage-clamp) or membrane current (current-clamp) to characterize ion channel behavior.

Mechanism of Action: Sodium Channel Blockade

Recainam exerts its primary effect by blocking voltage-gated sodium channels (Nav) in a state-dependent manner. It shows a kinetically slow but potent affinity for the channel during the open and inactivated states that occur during an action potential. This selective binding is augmented by membrane depolarization. By blocking the influx of sodium ions, **Recainam** slows the upstroke velocity (V_{max}) of the cardiac action potential, thereby reducing the excitability of cardiomyocytes.



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Caption: **Recainam** blocks the pore of voltage-gated sodium channels, inhibiting Na⁺ influx.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of **Recainam** on rabbit ventricular papillary muscles as determined by patch-clamp studies.

Table 1: Concentration-Dependent Effects of **Recainam** on Action Potential V_{max}

Recainam Concentration (M)	Effect on V _{max}
3 x 10 ⁻⁵	Concentration-dependent decrease begins
1 x 10 ⁻⁴	Significant decrease
3 x 10 ⁻⁴	Further decrease, slight decrease in action potential amplitude

Data sourced from studies on rabbit ventricular muscle.

Table 2: Use-Dependent Block of Vmax by **Recainam** (1×10^{-4} M)

Pacing Frequency (Hz)	Onset Rate Constant (per action potential)	Steady-State Reduction in Vmax
1.0	0.17	39.8%

Use-dependent block was augmented at higher stimulation frequencies.

Table 3: Recovery Kinetics of **Recainam**

Parameter	Value
Time Constant for Recovery from Block (s)	17.2

This reflects the slow offset kinetics of **Recainam** from the sodium channel.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Analysis of **Recainam**'s Effect on Sodium Currents (INa)

This protocol outlines the steps to measure the effect of **Recainam** on peak and steady-state sodium currents in an isolated cardiomyocyte or a cell line expressing Nav channels (e.g., HEK293 cells).

1. Cell Preparation and Solutions:

- Cell Type: Acutely dissociated ventricular cardiomyocytes or a suitable cell line.
- External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

- **Recainam** Stock Solution: Prepare a 10 mM stock solution of **Recainam** in DMSO. Dilute to final concentrations (e.g., 1 μ M, 10 μ M, 100 μ M) in the external solution on the day of the experiment.

2. Patch-Clamp Recording:

- Establish a whole-cell patch-clamp configuration.
- Maintain a giga-ohm seal ($>1\text{ G}\Omega$) for stable recording.
- Set the amplifier to voltage-clamp mode.
- Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

3. Voltage Protocol for Tonic Block:

- From the holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
- Record the resulting inward sodium currents. The peak inward current typically occurs around -30 mV to -20 mV.
- Perfuse the cell with the baseline external solution to record control currents.
- Apply different concentrations of **Recainam** via the perfusion system and repeat the voltage protocol to measure the drug's effect on the peak current.

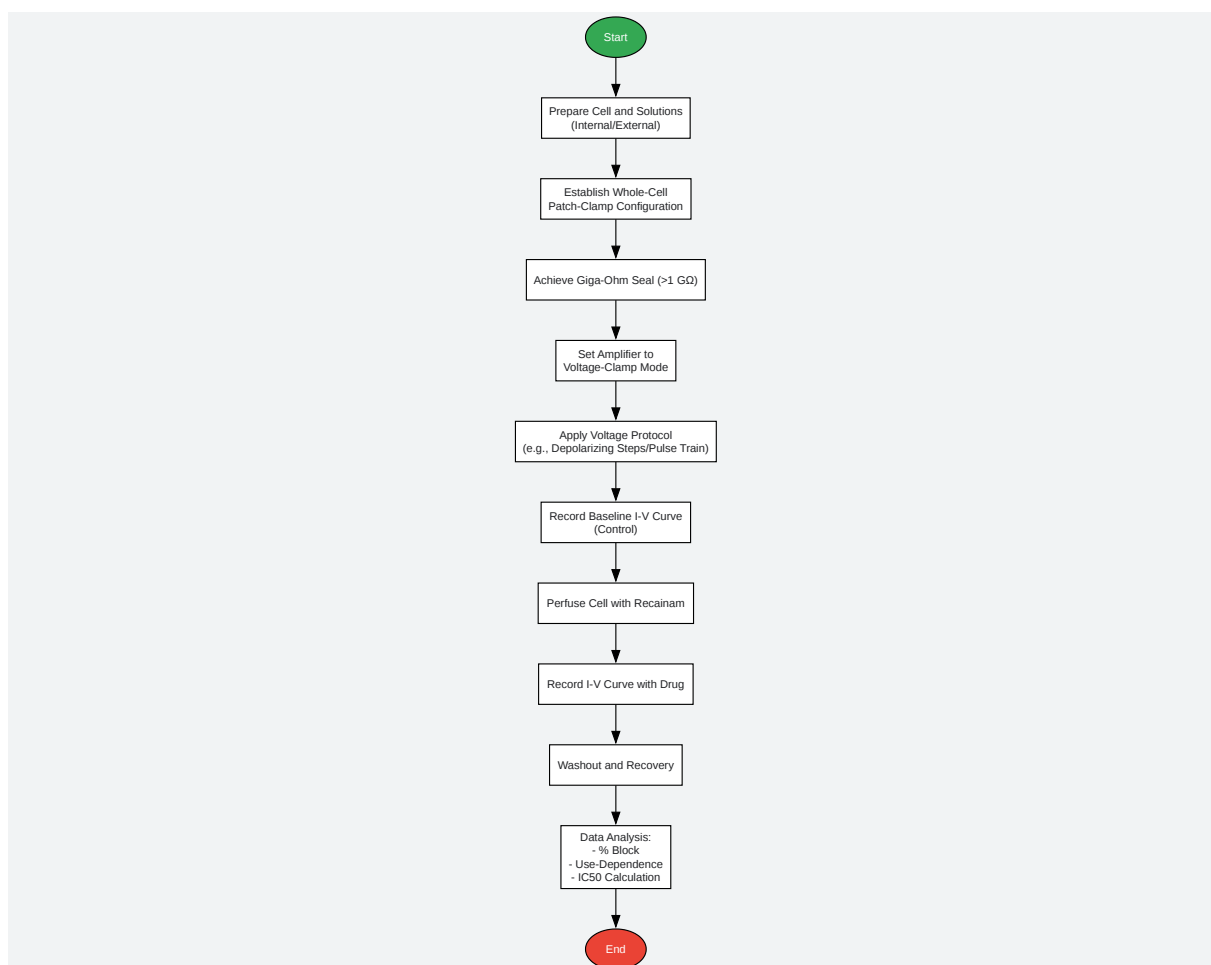
4. Voltage Protocol for Use-Dependent Block:

- From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz).
- Measure the peak inward current for each pulse in the train.
- Use-dependent block is observed as a progressive decrease in the peak current with each successive pulse.

- Perform this protocol first in the control solution and then in the presence of **Recainam**.

5. Data Analysis:

- Measure the peak amplitude of the inward sodium current for each voltage step or pulse.
- Calculate the percentage of block by comparing the peak current in the presence of **Recainam** to the control current.
- For use-dependent block, plot the normalized peak current against the pulse number to determine the rate and extent of block at different frequencies.



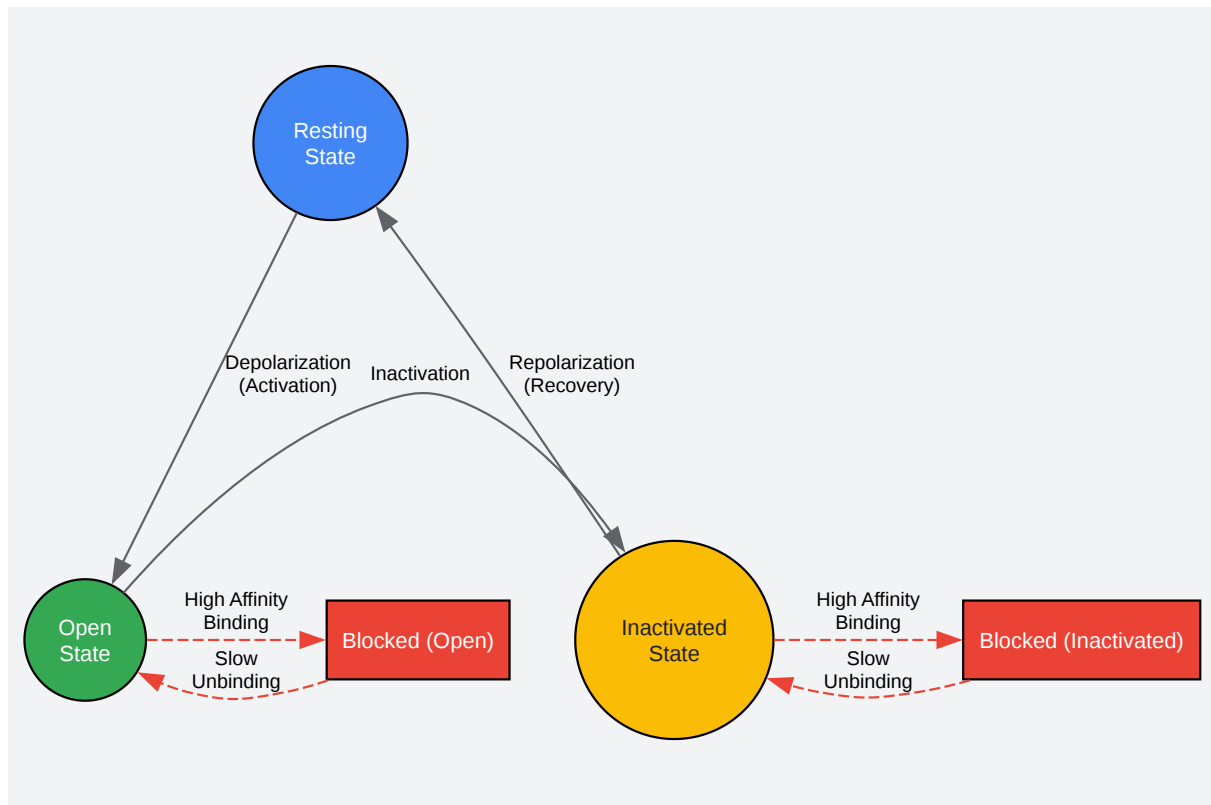
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Caption: Workflow for a whole-cell patch-clamp experiment studying **Recainam**'s effects.

Application Notes: Investigating State-Dependence

A key feature of **Recainam** is its use- or frequency-dependence, meaning its blocking effect is more pronounced at higher heart rates (i.e., higher action potential frequencies). This is because the drug binds preferentially to the open and/or inactivated states of the sodium channel, which are populated more frequently during rapid stimulation. Patch-clamp is the ideal technique to dissect this phenomenon.

- **Tonic vs. Phasic Block:** Use long inter-pulse intervals (e.g., >20 seconds, allowing full recovery) to measure the tonic block (binding to the resting state). Use high-frequency pulse trains to measure the phasic (use-dependent) block. **Recainam** exhibits minimal tonic block but significant phasic block.
- **Recovery from Block:** The time constant of recovery from block can be determined by applying a two-pulse protocol. A conditioning pulse train induces block, followed by a variable recovery interval at a hyperpolarized potential before a test pulse assesses the extent of recovery. **Recainam**'s slow recovery time (17.2 s) is a defining characteristic.



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Caption: **Recainam** preferentially binds to open and inactivated Na⁺ channel states.

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